molecular formula C23H14ClN3O5S3 B2501722 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide CAS No. 477498-92-3

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide

Cat. No.: B2501722
CAS No.: 477498-92-3
M. Wt: 544.01
InChI Key: LABHJEJRIVODBQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a sulfonamide group

Mechanism of Action

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, the modulation of GABA (A) receptors can enhance inhibitory neurotransmission, while the interaction with glutamate receptors can decrease excitatory neurotransmission . These changes can collectively contribute to a reduction in neuronal hyperexcitability, a common feature of epileptic seizures.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction in seizure susceptibility. In preclinical testing, the compound showed significant protection against seizures in the 6 Hz psychomotor seizure test . Notably, none of the compounds showed neurotoxicity at the highest administered dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diethylacetamide
  • N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide is unique due to its combination of structural features, including the benzothiazole moiety, naphthalene ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O5S3/c24-16-10-9-13(11-19(16)27(29)30)35(31,32)26-18-12-21(22(28)15-6-2-1-5-14(15)18)34-23-25-17-7-3-4-8-20(17)33-23/h1-12,26,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABHJEJRIVODBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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